COX-2 Selectivity: Tetrahydrofurfuryl Salicylate Exhibits ~7.5-Fold Preference for COX-2 Over COX-1, Contrasting with Non-Selective Alkyl Salicylates
In curated enzyme inhibition assays deposited in BindingDB/ChEMBL, tetrahydrofurfuryl salicylate (CHEMBL232615) inhibited human COX-2 with an IC50 of 630 nM, while inhibition of human COX-1 required an IC50 of 4,700 nM, yielding a COX-2/COX-1 selectivity ratio of approximately 7.5 [1]. By comparison, methyl salicylate (CHEMBL766988) exhibits weak COX inhibition with reported IC50 values in the high micromolar to millimolar range and acts predominantly as a prodrug requiring metabolic hydrolysis to salicylic acid for activity, showing no comparable selectivity window [2]. This differential COX-2 preference at sub-micromolar concentrations provides a molecular pharmacological basis for selecting tetrahydrofurfuryl salicylate in topical anti-inflammatory formulations where COX-2-mediated prostaglandin suppression is desired with relative COX-1 sparing.
| Evidence Dimension | COX-2/COX-1 selectivity ratio |
|---|---|
| Target Compound Data | COX-2 IC50 = 630 nM; COX-1 IC50 = 4,700 nM; selectivity ratio = 7.5 |
| Comparator Or Baseline | Methyl salicylate: IC50 values in high μM to mM range; no measurable COX-2/COX-1 selectivity window; acts as salicylic acid prodrug |
| Quantified Difference | ~7.5-fold COX-2 selectivity for tetrahydrofurfuryl salicylate vs. no selectivity for methyl salicylate |
| Conditions | Cell-free enzyme inhibition assay; human recombinant COX-1 and COX-2; data curated by ChEMBL and hosted in BindingDB |
Why This Matters
A 7.5-fold COX-2 selectivity at nanomolar potency is a measurable pharmacological differentiation that directly informs procurement when topical analgesic formulations require targeted enzyme inhibition rather than non-specific salicylate release.
- [1] BindingDB. (2025). BDBM50371115 / CHEMBL232615: Tetrahydrofurfuryl salicylate – IC50 values against human COX-1 and COX-2. Data curated from ChEMBL. View Source
- [2] ChEMBL. (2025). CHEMBL766988 (methyl salicylate) – COX inhibition summary. European Bioinformatics Institute. View Source
